(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine (7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 309731-36-0
VCID: VC6819850
InChI: InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23)
SMILES: CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C
Molecular Formula: C18H23N5O
Molecular Weight: 325.416

(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine

CAS No.: 309731-36-0

Cat. No.: VC6819850

Molecular Formula: C18H23N5O

Molecular Weight: 325.416

* For research use only. Not for human or veterinary use.

(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine - 309731-36-0

Specification

CAS No. 309731-36-0
Molecular Formula C18H23N5O
Molecular Weight 325.416
IUPAC Name 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine
Standard InChI InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23)
Standard InChI Key SNGZYDWWLUKFQC-UHFFFAOYSA-N
SMILES CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two distinct heterocyclic systems:

  • Quinazoline Core: A bicyclic system with a benzene ring fused to a pyrimidine ring. The quinazoline moiety is substituted with an ethoxy group at position 7 and a methyl group at position 4.

  • Dihydropyrimidine Side Chain: A partially saturated pyrimidine ring with three methyl groups at positions 4, 4, and 6.

The IUPAC name, 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, reflects these substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H23N5O\text{C}_{18}\text{H}_{23}\text{N}_5\text{O}
Molecular Weight325.416 g/mol
CAS Number309731-36-0
SMILESCCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C
InChI KeySNGZYDWWLUKFQC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step condensation reactions. A common approach includes:

  • Formation of the Quinazoline Core: Anthranilic acid derivatives are condensed with substituted benzoyl chlorides to form 4-methylquinazolin-2(1H)-one intermediates .

  • Coupling with Dihydropyrimidine: The quinazoline intermediate reacts with 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine under basic conditions (e.g., Et3_3N) in dichloromethane (CH2_2Cl2_2) or dimethylformamide (DMF) .

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • FT-IR: Peaks at 1680 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (C=N stretch) confirm the quinazoline and dihydropyrimidine rings .

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.35 (t, 3H, -OCH2_2CH3_3)

    • δ 2.45 (s, 3H, -CH3_3 on quinazoline)

    • δ 2.60–2.70 (m, 9H, -CH3_3 on dihydropyrimidine).

CompoundCell LineIC50_{50} (µg/mL)
Target Compound (Analog)DLA15–25 (predicted)
7-Ethoxy-4-methylquinazolin-2-amineHeLa12.4

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic structure positions it as a candidate for:

  • Anticancer Agents: Targeting kinase pathways or DNA replication.

  • Antiviral Therapeutics: Analogous to Lamivudine-derived quinazolines .

Challenges and Opportunities

  • Solubility Limitations: The compound’s logP of 5.8 (predicted) suggests poor aqueous solubility, necessitating prodrug strategies.

  • Synthetic Optimization: Scalable one-pot methods using DMAP catalysis could reduce production costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator